2-Phenyl-1-(4-phenylpiperazin-1-yl)ethanone
Overview
Description
2-Phenyl-1-(4-phenylpiperazin-1-yl)ethanone is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a phenyl group attached to a piperazine ring, further connected to an ethanone group. Its structural complexity and potential biological activities make it a subject of study in medicinal chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Phenyl-1-(4-phenylpiperazin-1-yl)ethanone typically involves the alkylation of piperazine derivatives. One common method includes the reaction of 4-phenylpiperazine with 2-chloro-1-phenylethanone under controlled conditions. The reaction is usually carried out in a solvent such as dichloromethane (DCM) at low temperatures to ensure high yield and purity .
Industrial Production Methods: In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety, often involving automated systems to control reaction parameters and ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions: 2-Phenyl-1-(4-phenylpiperazin-1-yl)ethanone can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃), leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄), resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur, where the ethanone group can be replaced by other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: KMnO₄ in acidic or basic medium.
Reduction: NaBH₄ in methanol or ethanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide (NaOH).
Major Products:
Oxidation: Formation of phenylacetic acid derivatives.
Reduction: Formation of phenylethanol derivatives.
Substitution: Formation of various substituted ethanone derivatives.
Scientific Research Applications
2-Phenyl-1-(4-phenylpiperazin-1-yl)ethanone has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an acetylcholinesterase inhibitor, which could be useful in the treatment of neurodegenerative diseases like Alzheimer’s.
Pharmacology: The compound is evaluated for its anticonvulsant activity, showing promise in animal models of epilepsy.
Biological Studies: It is used in research to understand its interaction with various biological targets, including neurotransmitter receptors and enzymes.
Mechanism of Action
The mechanism of action of 2-Phenyl-1-(4-phenylpiperazin-1-yl)ethanone involves its interaction with specific molecular targets. For instance, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine, thereby enhancing cholinergic neurotransmission . This action is beneficial in conditions where acetylcholine levels are deficient, such as in Alzheimer’s disease.
Comparison with Similar Compounds
N-Phenyl-2-(4-phenylpiperazin-1-yl)acetamide: Similar in structure but with an acetamide group instead of an ethanone group.
2-(4-Phenylpiperazin-1-yl)pyrimidine-5-carboxamide: Contains a pyrimidine ring, showing different biological activities.
Uniqueness: 2-Phenyl-1-(4-phenylpiperazin-1-yl)ethanone is unique due to its specific structural configuration, which imparts distinct biological properties. Its ability to act as an acetylcholinesterase inhibitor and its potential anticonvulsant activity set it apart from other similar compounds.
Properties
IUPAC Name |
2-phenyl-1-(4-phenylpiperazin-1-yl)ethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O/c21-18(15-16-7-3-1-4-8-16)20-13-11-19(12-14-20)17-9-5-2-6-10-17/h1-10H,11-15H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBZQYPOCBCNVFX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C(=O)CC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80398715 | |
Record name | Piperazine, 1-phenyl-4-(phenylacetyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80398715 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
89007-20-5 | |
Record name | Piperazine, 1-phenyl-4-(phenylacetyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80398715 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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